2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17828526
InChI: InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3
SMILES:
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

CAS No.:

Cat. No.: VC17828526

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline -

Specification

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
IUPAC Name 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Standard InChI InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3
Standard InChI Key AUKSQKBNGDQYKM-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CS1)NC2=CC=CC=C2Br

Introduction

Chemical Identification and Structural Features

Molecular Architecture

2-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline consists of three primary components:

  • A brominated aniline moiety, where a bromine atom occupies the second position of the benzene ring.

  • A thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • An ethyl linker bridging the aniline nitrogen and the thiazole ring.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromine atom and the electron-rich thiazole ring, which may facilitate diverse reactivity patterns .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot publicly availableN/A
Molecular FormulaC₁₁H₁₁BrN₂S (inferred)
Molecular Weight283.19 g/molCalculated
IUPAC Name2-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]anilineSystematic

Synthesis and Manufacturing Processes

Synthetic Pathways

While no direct synthesis protocols for 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline are documented, analogous compounds suggest a multi-step approach:

  • Thiazole-Ethylamine Preparation:

    • Reaction of 2-aminothiazole with ethyl bromide under basic conditions to form 1-(1,3-thiazol-2-yl)ethylamine.

    • Purification via distillation or recrystallization .

  • Brominated Aniline Formation:

    • Direct bromination of aniline using bromine (Br₂) in acetic acid, selectively targeting the ortho position with a Lewis acid catalyst (e.g., FeBr₃) .

  • Coupling Reaction:

    • Condensation of 2-bromoaniline with 1-(1,3-thiazol-2-yl)ethylamine via nucleophilic substitution or reductive amination.

    • Solvents such as dimethylformamide (DMF) or ethanol are typically employed, with temperatures ranging from 60–100°C .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization
Thiazole-ethylamine2-Aminothiazole, ethyl bromide, K₂CO₃, DMF, 80°CExcess ethyl bromide, prolonged reaction time
BrominationBr₂, FeBr₃, CH₃COOH, 0–5°CControlled addition rate
CouplingDMF, 100°C, 12 hCatalytic Pd or Cu

Physicochemical Properties

Thermal Stability and Solubility

Data from structurally related bromothiazole compounds (e.g., 2-Bromo-1-(1,3-thiazol-2-yl)ethanone) indicate:

  • Melting Point: 54–55°C (similar bromothiazole derivatives) .

  • Boiling Point: ~266°C (extrapolated from analogs) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., acetonitrile, chloroform) but limited in water .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹), C-Br stretch (~600 cm⁻¹), and C=S vibration (~1100 cm⁻¹).

  • NMR: ¹H NMR would show aromatic protons (δ 6.8–7.5 ppm), thiazole protons (δ 7.2–8.1 ppm), and ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.8 ppm for CH₂) .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromine atom at the ortho position is susceptible to nucleophilic displacement, enabling reactions with:

  • Amines to form secondary amines.

  • Hydroxide ions to yield phenolic derivatives.

Electrophilic Aromatic Substitution

The thiazole ring’s electron-rich nature allows electrophilic attacks at the 5-position, facilitating:

  • Nitration or sulfonation.

  • Halogenation under mild conditions .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
3-Bromo-N-[1-(thiazol-2-yl)ethyl]anilineBromine at meta positionEnhanced anticancer activity
N-(Thiazol-2-yl)-4-bromoanilineLack of ethyl linkerReduced membrane permeability
2-Amino-5-bromothiazoleNo aniline moietyAgricultural applications

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